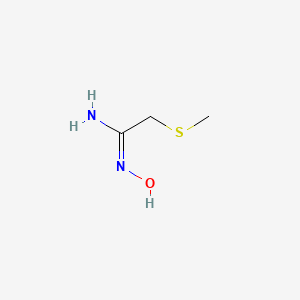
N'-hydroxy-2-methylsulfanylethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-2-methylsulfanylethanimidamide is a chemical compound with the molecular formula C3H8N2OS. It contains a hydroxyl group, a sulfide group, and an amidine derivative.
Vorbereitungsmethoden
The synthesis of N’-hydroxy-2-methylsulfanylethanimidamide involves several steps. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N’-hydroxy-2-methylsulfanylethanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-2-methylsulfanylethanimidamide has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it is studied for its potential role in enzyme inhibition and as a precursor for other bioactive compounds. In medicine, it is explored for its potential therapeutic effects, including antimicrobial and anticancer properties .
Wirkmechanismus
The mechanism of action of N’-hydroxy-2-methylsulfanylethanimidamide involves its interaction with molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
N’-hydroxy-2-methylsulfanylethanimidamide can be compared with similar compounds such as 2-hydroxy-4-methylquinoline and 4-hydroxy-2-methylquinoline. These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The unique combination of hydroxyl, sulfide, and amidine groups in N’-hydroxy-2-methylsulfanylethanimidamide sets it apart from these similar compounds .
Eigenschaften
Molekularformel |
C3H8N2OS |
|---|---|
Molekulargewicht |
120.18 g/mol |
IUPAC-Name |
N'-hydroxy-2-methylsulfanylethanimidamide |
InChI |
InChI=1S/C3H8N2OS/c1-7-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) |
InChI-Schlüssel |
QHRNIKHIMLFEKR-UHFFFAOYSA-N |
Isomerische SMILES |
CSC/C(=N\O)/N |
Kanonische SMILES |
CSCC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide](/img/structure/B14124292.png)

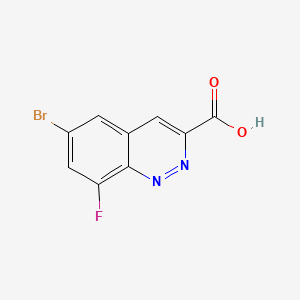
![[2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14124303.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14124307.png)
![2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3h-pyrrolo[2,3-d]pyrimidine hydrate](/img/structure/B14124313.png)

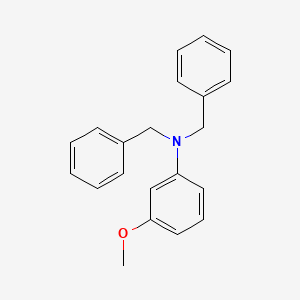
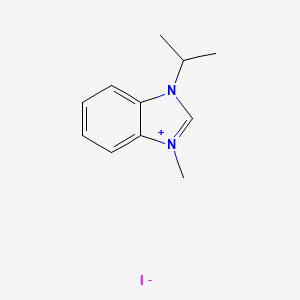
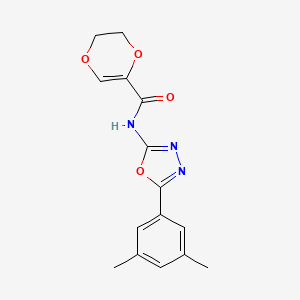

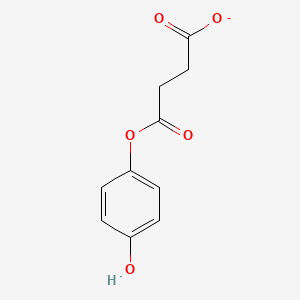
![1-(2,4-difluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124360.png)
